2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide
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Overview
Description
2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide is an organic compound that features a bromophenoxy group, a phenylamino group, and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide typically involves the reaction of 4-bromophenol with ethyl chloroacetate to form 4-bromophenoxyacetate. This intermediate is then reacted with phenylisothiocyanate to introduce the thioxomethyl group, followed by the addition of ethanamide to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)acetic acid: Similar structure but lacks the thioxomethyl and phenylamino groups.
N-(4-Bromophenyl)-N’-phenylthiourea: Contains a thiourea group instead of the ethanamide group.
4-Bromophenoxyacetamide: Similar structure but lacks the thioxomethyl and phenylamino groups.
Uniqueness
2-(4-Bromophenoxy)-N-(((phenylamino)thioxomethyl)amino)ethanamide is unique due to the combination of the bromophenoxy, phenylamino, and thioxomethyl groups. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
1-[[2-(4-bromophenoxy)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c16-11-6-8-13(9-7-11)21-10-14(20)18-19-15(22)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSKKJILAYCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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